1-Bromo-4-(trifluoromethyl)cyclohexane

Lipophilicity Drug Design Physicochemical Properties

1-Bromo-4-(trifluoromethyl)cyclohexane (CAS 30129-20-5) is a 1,4-disubstituted cyclohexane featuring a bromine leaving group and a trifluoromethyl substituent. Its molecular formula is C7H10BrF3, with a molecular weight of 231.05 g/mol.

Molecular Formula C7H10BrF3
Molecular Weight 231.056
CAS No. 30129-20-5
Cat. No. B2758474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(trifluoromethyl)cyclohexane
CAS30129-20-5
Molecular FormulaC7H10BrF3
Molecular Weight231.056
Structural Identifiers
SMILESC1CC(CCC1C(F)(F)F)Br
InChIInChI=1S/C7H10BrF3/c8-6-3-1-5(2-4-6)7(9,10)11/h5-6H,1-4H2
InChIKeyCTEBWBSBKSFIMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-4-(trifluoromethyl)cyclohexane (CAS 30129-20-5): Procurement-Grade Building Block for Fluorinated Cyclohexane Synthesis


1-Bromo-4-(trifluoromethyl)cyclohexane (CAS 30129-20-5) is a 1,4-disubstituted cyclohexane featuring a bromine leaving group and a trifluoromethyl substituent. Its molecular formula is C7H10BrF3, with a molecular weight of 231.05 g/mol [1]. The compound exhibits a calculated XLogP3 of 3.6 [2] and a predicted boiling point of 168.8±35.0 °C at 760 mmHg . This intermediate enables synthetic access to trifluoromethylated cyclohexane pharmacophores, where the electron-withdrawing CF₃ group imparts enhanced lipophilicity and metabolic stability compared to non-fluorinated or less fluorinated analogs . The bromine atom provides a versatile handle for subsequent nucleophilic substitution, cross-coupling, or elimination chemistry, establishing this compound as a key starting material for fluorinated drug discovery and materials research.

Why 1-Bromo-4-(trifluoromethyl)cyclohexane Cannot Be Substituted with Non-Fluorinated or Non-Brominated Cyclohexane Analogs


Substituting 1-bromo-4-(trifluoromethyl)cyclohexane with a non-fluorinated analog (e.g., 1-bromo-4-methylcyclohexane) fundamentally alters the lipophilicity, conformational preference, and metabolic fate of downstream products [1]. The trifluoromethyl group confers a conformational A-value of approximately 2.1 kcal/mol, significantly larger than the 1.7 kcal/mol of a methyl group, leading to a more pronounced preference for the equatorial orientation and altered spatial presentation of the cyclohexane scaffold [2]. Furthermore, replacing the bromine leaving group with chlorine reduces nucleophilic displacement rates by approximately 50-fold in typical SN2 reactions [3]. Such differences propagate through synthetic sequences, impacting yields, stereochemical outcomes, and ultimately the physicochemical and pharmacokinetic profiles of final compounds. The following quantitative evidence delineates the specific, measurable advantages that justify the selection of this precise 1,4-disubstituted pattern.

Head-to-Head Quantitative Differentiation: 1-Bromo-4-(trifluoromethyl)cyclohexane vs. Closest Analogs


Lipophilicity Differential: Trifluoromethyl vs. Methyl Substitution Increases LogP by 0.7 Units

1-Bromo-4-(trifluoromethyl)cyclohexane exhibits a calculated XLogP3 of 3.6 [1]. In contrast, the non-fluorinated analog 1-bromo-4-methylcyclohexane has a reported XLogP3 of 2.9 [2]. This difference of 0.7 log units translates to a nearly 5-fold increase in octanol-water partition coefficient, indicative of substantially enhanced membrane permeability potential for downstream compounds derived from this building block.

Lipophilicity Drug Design Physicochemical Properties Cyclohexane Derivatives

Conformational Restriction: Trifluoromethyl Group Exhibits 1.2× Higher Equatorial Preference than Methyl

The conformational free energy (A-value) of the trifluoromethyl group on a cyclohexane ring has been experimentally determined to be approximately 2.1 kcal/mol [1]. This value is 0.4 kcal/mol greater than the well-established A-value of 1.7 kcal/mol for a methyl group [2]. The larger A-value indicates a stronger preference for the equatorial position, which can be exploited to bias the conformational equilibrium of 1,4-disubstituted cyclohexane derivatives toward a desired geometry for optimal molecular recognition or packing.

Conformational Analysis A-Value Stereochemistry 19F NMR

Leaving Group Reactivity: Bromide Enables ~50× Faster Nucleophilic Displacement than Chloride

In nucleophilic substitution reactions, alkyl bromides react approximately 50 times faster than the corresponding alkyl chlorides under identical SN2 conditions [1]. This difference arises from the lower bond dissociation energy of the C–Br bond (~285 kJ/mol) compared to C–Cl (~327 kJ/mol) and the greater polarizability of the bromide anion. For a procurement decision, the bromo derivative offers significantly faster reaction kinetics, enabling shorter reaction times, lower temperatures, or reduced equivalents of nucleophile compared to the chloro analog (e.g., 1-chloro-4-(trifluoromethyl)cyclohexane).

Nucleophilic Substitution SN2 Reaction Leaving Group Ability Synthetic Efficiency

Physical Property Differentiation: Trifluoromethyl Substitution Increases Boiling Point by ~40 °C vs. Methyl Analog

1-Bromo-4-(trifluoromethyl)cyclohexane has a predicted boiling point of 168.8±35.0 °C at 760 mmHg and a density of 1.5±0.1 g/cm³ . The non-fluorinated analog 1-bromo-4-methylcyclohexane exhibits a boiling point of 124–126 °C at 150 Torr (which extrapolates to approximately 170–180 °C at 760 mmHg) and a density of 1.25–1.26 g/cm³ [1]. The increased density (1.5 vs. 1.25 g/cm³) and altered volatility profile impact solvent compatibility, extraction efficiency, and distillation protocols during isolation and purification.

Boiling Point Density Physical Properties Process Chemistry

Optimal Research and Industrial Use Cases for 1-Bromo-4-(trifluoromethyl)cyclohexane Based on Quantitative Differentiation


Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

The 0.7-unit higher LogP of 1-bromo-4-(trifluoromethyl)cyclohexane relative to its methyl analog [5] positions this building block as a preferred starting material for central nervous system (CNS) drug discovery programs. The increased lipophilicity enhances passive diffusion across the blood-brain barrier, while the bromine handle enables late-stage diversification via cross-coupling or nucleophilic displacement. Research teams targeting CNS-active molecules should prioritize this compound over non-fluorinated cyclohexane building blocks to improve the probability of achieving brain exposure in lead optimization campaigns .

Stereocontrolled Synthesis Exploiting Conformational Bias of Trifluoromethyl Group

The 1.24× greater equatorial preference of the CF₃ group compared to a methyl group (A-value of 2.1 vs. 1.7 kcal/mol) [5] provides a predictable conformational bias that can be harnessed for stereoselective transformations. Researchers requiring a defined spatial orientation of the cyclohexane scaffold—such as in the design of conformationally restricted peptidomimetics or liquid crystal precursors—should select this compound to achieve higher diastereoselectivity in subsequent reactions. The 2:1 equatorial:axial ratio at room temperature offers a controllable starting point for dynamic kinetic resolutions or substrate-controlled stereoselective syntheses .

High-Throughput Parallel Synthesis Requiring Rapid Nucleophilic Displacement

The ~50-fold faster SN2 reactivity of the bromine leaving group relative to the chloro analog [5] makes 1-bromo-4-(trifluoromethyl)cyclohexane the building block of choice for high-throughput parallel synthesis workflows. In medicinal chemistry library production or automated synthesis platforms, reaction time is a critical throughput bottleneck. The bromide derivative reduces reaction times from hours to minutes, enabling larger library sizes and faster SAR cycles. Procurement of this compound over the less reactive chloro version directly translates to increased operational efficiency and reduced per-compound synthesis cost .

Development of Metabolically Stable Fluorinated Pharmacophores

The trifluoromethyl group is well-established to impart metabolic stability by blocking cytochrome P450-mediated oxidation at the substituted position [5]. Incorporation of 1-bromo-4-(trifluoromethyl)cyclohexane into lead scaffolds introduces this protective effect at the 4-position of the cyclohexane ring. In contrast, the methyl analog is susceptible to oxidative metabolism (hydroxylation) at the methyl group, potentially generating reactive metabolites or facilitating rapid clearance. Researchers optimizing the pharmacokinetic profile of cyclohexane-containing drug candidates should select the trifluoromethyl-substituted building block to reduce metabolic liability and extend half-life .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromo-4-(trifluoromethyl)cyclohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.